Bienvenue dans la boutique en ligne BenchChem!

Daphnetin-8-glucoside

Solubility Formulation Bioavailability

Daphnetin-8-glucoside (CAS 20853-56-9) is a natural coumarin glycoside with the molecular formula C₁₅H₁₆O₉ and a molecular weight of 340.28 g/mol, classified under coumarin glycosides (coumarin-8-O-glycoside subclass). It is a positional isomer of the more widely studied daphnin (7-O-β-D-glucoside) and the glycosylated derivative of daphnetin (7,8-dihydroxycoumarin), occurring naturally in Daphne, Cruciata, and Berchemia species.

Molecular Formula C15H16O9
Molecular Weight 340.28 g/mol
CAS No. 20853-56-9
Cat. No. B190903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaphnetin-8-glucoside
CAS20853-56-9
Synonymsdaphnetin-8-glucoside
Molecular FormulaC15H16O9
Molecular Weight340.28 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C=CC(=O)O2)OC3C(C(C(C(O3)CO)O)O)O)O
InChIInChI=1S/C15H16O9/c16-5-8-10(19)11(20)12(21)15(22-8)24-14-7(17)3-1-6-2-4-9(18)23-13(6)14/h1-4,8,10-12,15-17,19-21H,5H2/t8-,10-,11+,12-,15+/m1/s1
InChIKeyMMPBHSBVPREJQC-GCJOFGIHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Daphnetin-8-glucoside (CAS 20853-56-9): A 8-O-β-D-Glucosylated Coumarin for Research Sourcing and Analytical Reference


Daphnetin-8-glucoside (CAS 20853-56-9) is a natural coumarin glycoside with the molecular formula C₁₅H₁₆O₉ and a molecular weight of 340.28 g/mol, classified under coumarin glycosides (coumarin-8-O-glycoside subclass) [1]. It is a positional isomer of the more widely studied daphnin (7-O-β-D-glucoside) and the glycosylated derivative of daphnetin (7,8-dihydroxycoumarin), occurring naturally in Daphne, Cruciata, and Berchemia species [2]. Unlike simple coumarin aglycones, the 8-O-glucosyl substitution fundamentally alters physicochemical properties, transdermal pharmacokinetic exposure, and potential biological target engagement—differentiation factors that are critical for experimental design and procurement decision-making.

Why Daphnetin-8-glucoside Cannot Be Replaced by Daphnin or Daphnetin: Regiochemical and Pharmacokinetic Specificity


In-class substitution of daphnetin-8-glucoside with daphnin (7-glucoside) or daphnetin (aglycone) is not scientifically defensible due to two irreversible distinctions. First, the position of glucosylation (8-O- vs. 7-O-) dictates substrate recognition by the daphnin transglucosylase enzyme system, which exhibits strict specificity for the 7-glucosyl moiety and irreversibly converts daphnin to daphnetin-8-glucoside via a low-energy transglucosylation reaction [1]. Second, the three compounds display markedly divergent transdermal pharmacokinetic profiles when co-administered in the same extract vehicle, with daphnetin-8-glucoside yielding a 2.8-fold higher Cmax and a 3.2-fold higher AUC than daphnetin in rabbit plasma [2]. These differences cannot be compensated by dose adjustment because the exposure hierarchy (daphnin > daphnetin-8-glucoside > daphnetin) is non-linear and formulation-dependent. The quantitative evidence below establishes where the 8-glucoside occupies a distinct, non-interchangeable performance niche.

Quantitative Differentiation Evidence for Daphnetin-8-glucoside vs. Daphnetin and Daphnin


Aqueous Solubility Advantage: 12.2 g/L for Daphnetin-8-glucoside vs. <0.18 mg/mL for Daphnetin Aglycone

Daphnetin-8-glucoside exhibits a predicted aqueous solubility of 12.2 g/L (ALOGPS), representing an approximately 69-fold or greater improvement over daphnetin (7,8-dihydroxycoumarin), which is reported as practically insoluble in water with an equilibrium solubility of ~176.7 μg/mL [1]. This solubility differential is a direct consequence of 8-O-glycosylation, which introduces five additional hydrogen-bond donor/acceptor sites and reduces the computed logP from +1.49 (daphnetin) to −0.55 (daphnetin-8-glucoside) [1]. The practical implication is that daphnetin-8-glucoside can be formulated in aqueous vehicles without co-solvents at concentrations unattainable with the aglycone, reducing solvent-induced artifacts in cell-based assays.

Solubility Formulation Bioavailability Glycosylation

Transdermal Pharmacokinetic Differentiation: 2.8× Higher Cmax and 3.2× Higher AUC Than Daphnetin in Same-Dose Rabbit Model

In a direct head-to-head pharmacokinetic study, rabbits received transdermal administration of Cortex Daphnes extract containing daphnin, daphnetin-8-glucoside, and daphnetin simultaneously. Plasma concentration-time data fitted to a two-compartment model yielded the following parameters for daphnetin-8-glucoside: Cmax = 15.80 μg/mL, AUC = 58.21 μg·h/mL, t₁/₂β = 7.542 h. By comparison, daphnetin (aglycone) showed markedly lower exposure: Cmax = 5.66 μg/mL, AUC = 18.144 μg·h/mL, t₁/₂β = 4.926 h. Daphnin (7-glucoside) exhibited the highest exposure: Cmax = 23.02 μg/mL, AUC = 123.533 μg·h/mL [1]. All three compounds shared a Tmax of 0.75 h, indicating rapid absorption. The 8-glucoside occupies an intermediate pharmacokinetic niche—significantly outperforming the aglycone but with lower exposure than the 7-glucoside—which may be advantageous when intermediate systemic exposure is desired.

Pharmacokinetics Transdermal Delivery Cmax AUC Daphnetin

Regiochemical Identity: 8-O-Glucosylation Confers Distinct Enzymatic Processing vs. 7-O-Glucosylated Daphnin

Daphnetin-8-glucoside (7-hydroxy-8-β-D-glucopyranosyloxycoumarin) and daphnin (7-β-D-glucopyranosyloxy-8-hydroxycoumarin) share an identical molecular formula (C₁₅H₁₆O₉, MW 340.28) but differ critically in the position of glucosylation. This positional isomerism was resolved using ¹³C-NMR spectroscopy, which confirmed the 7,8-substitution pattern of the 8-glucoside and distinguished it unambiguously from daphnin . The regiochemical difference is functionally consequential: the Daphne odora transglucosylase system recognizes only daphnin (7-glucoside) as a substrate, hydrolyzing it and irreversibly transferring the glucose to the 8-OH position of daphnetin to form daphnetin-8-glucoside [1]. The pH optimum for 8-O-glucosyltransferase activity shifts from pH 5.3 (β-glucosidase optimum) to pH 6.3, indicating distinct enzymatic microenvironments for the two activities [2]. This regiochemical specificity means that daphnin and daphnetin-8-glucoside are not metabolically interchangeable; each occupies a unique node in coumarin glycoside biosynthetic and catabolic pathways.

Regiochemistry Glycosylation Position Enzyme Specificity Structural Isomerism

Predicted Oral Bioavailability: 75.71% for Daphnetin-8-glucoside vs. Inferior ADMET Profile for Daphnetin Aglycone

Computational ADMET profiling using admetSAR 2 predicts a human oral bioavailability probability of 75.71% for daphnetin-8-glucoside, with a Caco-2 permeability probability of 92.62%, human intestinal absorption probability of 59.23%, and a blood-brain barrier penetration probability of 72.50% [1]. In contrast, daphnetin (aglycone) is assigned an ADMET Absorption Level of 0 and Solubility Level of 4 (where higher level indicates poorer solubility), with an aqueous solubility LogS of −2.85 [2]. Daphnetin-8-glucoside is predicted to be a non-substrate for P-glycoprotein (probability 96.35%), a non-inhibitor of CYP3A4 (92.07%), CYP2C9 (94.14%), CYP2C19 (91.19%), CYP2D6 (93.27%), and CYP1A2 (90.45%), suggesting low cytochrome P450 inhibitory promiscuity [1]. The superior predicted absorption and solubility profile of the 8-glucoside, coupled with low CYP inhibition liability, differentiates it from the aglycone for applications where oral bioavailability and low drug-drug interaction potential are relevant.

ADMET Oral Bioavailability Drug-likeness Caco-2 Permeability

Biotransformation-Based Production: 72.44% Molar Conversion in Sucrose-Only Medium Enables Scalable Sourcing

A biotechnological production route has been demonstrated wherein daphnetin-8-O-β-D-glucoside is generated via biotransformation of daphnetin using suspension transgenic hairy roots of Polygonum multiflorum. Under optimized conditions (36 h co-culture, sucrose-only medium), a biotransformation molar ratio of 72.44% was achieved, compared to 32.11% in standard MS medium [1]. This represents a 2.26-fold improvement in yield through medium optimization alone. No equivalent biotransformation system has been reported for the 7-glucoside isomer daphnin at comparable efficiency, making this a compound-specific production advantage. The hairy root culture system provides a sustainable, plant-based alternative to total chemical synthesis or low-yield natural extraction for generating multi-milligram to gram quantities of daphnetin-8-glucoside.

Biotransformation Hairy Root Culture Production Scalability Polygonum multiflorum

Evidence-Backed Application Scenarios for Daphnetin-8-glucoside in Research and Industrial Procurement


Transdermal/Topical Formulation Development Requiring Intermediate Systemic Exposure

For pharmaceutical development programs targeting transdermal delivery of coumarin-based actives, daphnetin-8-glucoside offers a distinct pharmacokinetic niche. The direct head-to-head rabbit PK data demonstrate that daphnetin-8-glucoside achieves a Cmax of 15.80 μg/mL and AUC of 58.21 μg·h/mL—2.8× and 3.2× higher than daphnetin, respectively, but lower than daphnin (Cmax 23.02 μg/mL, AUC 123.53 μg·h/mL) [1]. Its elimination half-life of 7.54 h is longer than daphnetin's 4.93 h, supporting less frequent dosing in transdermal patch or gel formulations. The 12.2 g/L aqueous solubility [2] further simplifies aqueous gel formulation without organic co-solvents. Researchers should select daphnetin-8-glucoside when the target product profile calls for intermediate, sustained systemic exposure rather than the low exposure of the aglycone or the high exposure of the 7-glucoside.

Analytical Reference Standard for Chromatographic Resolution of Coumarin Positional Isomers

In quality control and pharmacokinetic analytical laboratories, daphnetin-8-glucoside serves as an essential reference standard for resolving the three closely related coumarin components (daphnin, daphnetin-8-glucoside, daphnetin) that co-occur in Cortex Daphnes and related plant extracts. The three compounds were simultaneously determined using an RP-HPLC method with gradient elution (methanol-0.05% phosphoric acid, detection at 327 nm), and their distinct retention times enable unambiguous peak assignment [1]. The ¹³C-NMR-confirmed 7,8-substitution pattern of the 8-glucoside [2] provides definitive structural authentication. Procuring daphnetin-8-glucoside as a characterized reference standard (≥95% purity by HPLC) is mandatory for any laboratory performing quantitative analysis of Daphne or Coriandrum-derived products, as the 7-O- and 8-O-isomers cannot be distinguished by MS alone and require chromatographic separation validated against authentic standards.

Biotechnology-Based Production of Coumarin Glycosides via Hairy Root Culture

For natural product chemistry and metabolic engineering laboratories seeking sustainable production of coumarin glycosides, the Polygonum multiflorum transgenic hairy root system offers a demonstrated pathway for daphnetin-8-glucoside biosynthesis. The optimized protocol achieves a 72.44% molar conversion ratio from daphnetin in sucrose-only medium within 36 h [1]. This system represents a scalable alternative to isolation from wild-harvested Daphne species, which typically yield the compound at low concentrations (estimated ~0.2-0.4% dry weight in flower buds) [2]. Laboratories establishing in-house production capabilities should specify daphnetin-8-glucoside as the target analyte for monitoring biotransformation efficiency by TLC and HPLC, given that the 8-glucoside is the sole glycosylation product of this system—no daphnin (7-glucoside) is formed, providing regiochemical selectivity that simplifies downstream purification.

Antibacterial Mechanism-of-Action Studies Targeting Ribosomal Protein Synthesis

Daphnetin-8-glucoside has been characterized as an antibiotic coumarin glycoside that inhibits bacterial growth by binding to ribosomes and interfering with protein synthesis, leading to cell death [1]. This ribosomal mechanism is mechanistically distinct from daphnetin's reported antibacterial strategies, which include induction of mTOR-dependent autophagy in macrophages against MRSA [2] and inhibition of Sortase A and α-hemolysin to attenuate MRSA virulence . The ribosome-targeting mechanism of the 8-glucoside, combined with reported activity against methicillin-resistant and erythromycin-resistant Staphylococcus aureus strains [1], positions it as a structurally distinct probe for studying ribosomal antibiotic mechanisms in Gram-positive bacteria. Researchers investigating structure-activity relationships (SAR) of coumarin antibiotics should include daphnetin-8-glucoside to assess the contribution of 8-O-glycosylation to ribosomal binding affinity and antibacterial potency relative to the 7-O-isomer and the aglycone.

Quote Request

Request a Quote for Daphnetin-8-glucoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.